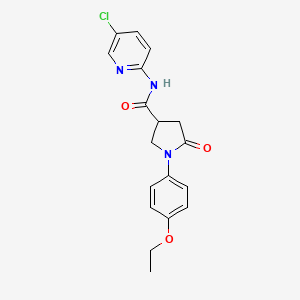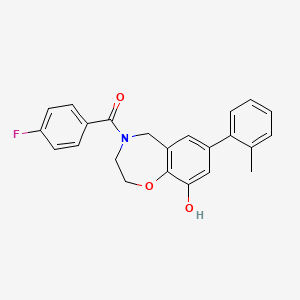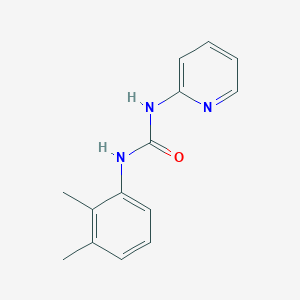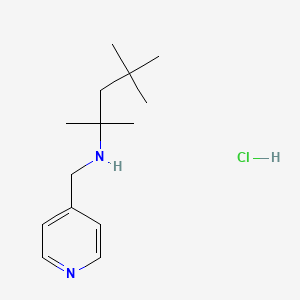![molecular formula C19H23N3O3S B5318969 4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5318969.png)
4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide, also known as DPIC, is a synthetic compound that has been investigated for its potential use in scientific research. DPIC belongs to the class of piperazinecarboxamide compounds and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide is not fully understood, but it is believed to act as a modulator of certain receptors in the brain, including the serotonin and dopamine receptors. This compound has been found to have a high affinity for these receptors, which has led to investigations into its potential use as a treatment for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of certain receptors in the brain, the inhibition of cancer cell growth, and the reduction of inflammation. This compound has also been found to have analgesic properties and has been investigated for its potential use as a painkiller.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the effects of these receptors on various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide, including further investigations into its potential use as a treatment for neurological disorders and cancer, as well as its potential use as a painkiller. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical settings. Finally, investigations into the structure-activity relationship of this compound and other piperazinecarboxamide compounds may lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide can be synthesized through a multi-step process involving the reaction between 2,5-dimethylbenzenesulfonyl chloride and N-phenylpiperazine, followed by the addition of carboxylic acid. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
4-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide has been studied for its potential use in various scientific research areas, including neuroscience, cancer research, and drug discovery. This compound has been found to have a high affinity for certain receptors in the brain, which has led to investigations into its potential use as a treatment for various neurological disorders. This compound has also been studied for its potential anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-8-9-16(2)18(14-15)26(24,25)22-12-10-21(11-13-22)19(23)20-17-6-4-3-5-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEYISUUTDXDMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-N,4-dimethylaniline](/img/structure/B5318896.png)


![1-methyl-1'-[3-(2-oxopyridin-1(2H)-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5318913.png)


![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-2,3'-bipyridine-5-carbonitrile](/img/structure/B5318928.png)
![2-furylmethyl 2-[(3-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5318931.png)
![N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5318938.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-2-propynamide](/img/structure/B5318945.png)

![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-en-1-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318982.png)